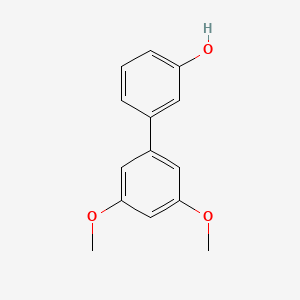

3',5'-Dimethoxybiphenyl-3-ol

Description

The exact mass of the compound 3-(3,5-Dimethoxyphenyl)phenol is 230.094294304 g/mol and the complexity rating of the compound is 220. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3,5-dimethoxyphenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-16-13-7-11(8-14(9-13)17-2)10-4-3-5-12(15)6-10/h3-9,15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXOINLOWOCJSGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=CC(=CC=C2)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30683547 | |

| Record name | 3',5'-Dimethoxy[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30683547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868666-20-0 | |

| Record name | 3',5'-Dimethoxy[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30683547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3',5'-Dimethoxybiphenyl-3-ol (CAS Number 868666-20-0)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of available scientific literature and databases, detailed experimental and biological data for 3',5'-Dimethoxybiphenyl-3-ol remains largely unavailable in the public domain. This document summarizes the currently accessible information and provides context based on related chemical structures. The lack of extensive research on this specific compound presents a significant opportunity for novel investigation.

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 868666-20-0, is a biphenyl (B1667301) derivative characterized by two methoxy (B1213986) groups and one hydroxyl group attached to its biphenyl core. Biphenyl and its derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The specific substitution pattern of methoxy and hydroxyl groups on the biphenyl scaffold can significantly influence the molecule's physicochemical properties and biological activity. This guide aims to provide a thorough overview of the known information regarding this compound.

Chemical and Physical Properties

A summary of the basic chemical and physical properties for this compound is presented in Table 1. This information is primarily derived from chemical supplier databases and computational predictions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 868666-20-0 | Public Databases |

| Molecular Formula | C₁₄H₁₄O₃ | Public Databases |

| Molecular Weight | 230.26 g/mol | Public Databases |

| Predicted Boiling Point | 395.0 ± 32.0 °C | Computational Prediction |

| Predicted Density | 1.144 ± 0.06 g/cm³ | Computational Prediction |

| Appearance | Powder (typical) | Material Safety Data Sheet |

Synthesis and Characterization

A potential synthetic approach could involve the coupling of a suitably protected 3-hydroxyphenyl boronic acid or halide with a 3,5-dimethoxyphenyl halide or boronic acid. Subsequent deprotection would yield the final product. The purification and characterization of the synthesized compound would typically involve techniques such as column chromatography, Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its structure and purity.

While no specific spectral data has been located for this compound, a database entry for the related compound, 3',5'-Dimethoxy-biphenyl-4-ol, provides a reference to a publication in Chemical & Pharmaceutical Bulletin (2002, 50, 1499) which may contain relevant characterization methodologies.[1]

Biological Activity and Potential Applications

There is a significant lack of published data on the biological activity of this compound. However, the broader class of hydroxylated and methoxylated biphenyls has been investigated for various pharmacological properties. These include, but are not limited to, antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. The presence of both methoxy and hydroxyl functional groups suggests that this compound could be explored for similar biological effects.

For instance, research on related dimethoxy- and trimethoxyphenyl compounds has shown potential in areas such as:

-

Anticancer research: Certain trimethoxyphenyl derivatives have been investigated for their cytotoxic activity against cancer cell lines.

-

Antimicrobial agents: Phenolic compounds, in general, are known for their antimicrobial properties.

-

Antioxidant activity: The phenolic hydroxyl group can act as a radical scavenger, conferring antioxidant properties.

Given the absence of specific data, any potential application of this compound remains speculative and would require extensive experimental validation.

Experimental Protocols and Future Research Directions

As no specific experimental studies for this compound have been identified, this section outlines a logical workflow for future research to elucidate its properties.

Proposed Initial Steps:

-

Synthesis: Develop and optimize a synthetic route to produce this compound in sufficient quantity and purity.

-

Structural Confirmation: Unequivocally confirm the structure of the synthesized compound using modern analytical techniques.

-

In Vitro Screening: Perform a broad panel of in vitro assays to identify any significant biological activity. This could include cytotoxicity screening against a panel of cancer cell lines, assessment of antioxidant capacity, and antimicrobial testing against common pathogens.

Should initial screenings yield positive results, more in-depth studies could be pursued to understand the mechanism of action and identify potential molecular targets.

Conclusion

This compound (CAS 868666-20-0) is a chemical compound for which there is a notable absence of detailed scientific research in the public domain. While its basic chemical properties are known, its synthesis, biological activity, and potential applications remain largely unexplored. The information available on structurally similar compounds suggests that it may possess interesting pharmacological properties. The lack of data highlights a clear opportunity for researchers in medicinal chemistry and drug discovery to conduct novel investigations into this molecule, potentially uncovering new therapeutic leads. Further research is essential to determine the scientific value and potential utility of this compound.

References

3',5'-Dimethoxybiphenyl-3-ol molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides essential physicochemical data for 3',5'-Dimethoxybiphenyl-3-ol, a biphenyl (B1667301) derivative with potential applications in organic synthesis and medicinal chemistry. The information presented herein is crucial for researchers engaged in compound characterization, reaction stoichiometry, and analytical method development.

Physicochemical Properties

The molecular formula and molecular weight of this compound have been determined based on its chemical structure. As an isomer of 3,5-dimethoxybiphenyl-4-ol, it shares the same molecular formula and a virtually identical molecular weight[1].

| Parameter | Value |

| Molecular Formula | C₁₄H₁₄O₃ |

| Molecular Weight | 230.26 g/mol |

Structural Information

The chemical structure of this compound consists of a biphenyl core. One phenyl ring is substituted with a hydroxyl group at the 3-position, while the second phenyl ring bears two methoxy (B1213986) groups at the 3'- and 5'-positions.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of biphenyl derivatives can be extensive and are best referenced from peer-reviewed chemical literature. The synthesis of similar compounds often involves cross-coupling reactions, such as the Suzuki or Negishi coupling, between appropriately substituted phenylboronic acids (or esters) and phenyl halides.

General Workflow for Synthesis and Characterization:

Caption: A generalized workflow for the synthesis and characterization of biphenyl compounds.

Logical Relationship of Physicochemical Parameters

The determination of the molecular weight of a compound is directly dependent on its molecular formula, which is in turn derived from its structural formula.

Caption: The logical flow from chemical structure to molecular weight determination.

References

physical and chemical properties of 3',5'-Dimethoxybiphenyl-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3',5'-Dimethoxybiphenyl-3-ol is a biphenyl (B1667301) derivative with potential applications in various fields of chemical and pharmaceutical research. This technical guide provides a comprehensive overview of its physical and chemical properties, supported by available spectral data. While specific experimental protocols for its synthesis and detailed biological activities are not extensively documented in publicly accessible literature, this guide consolidates the existing information and provides a framework for future research and development.

Chemical and Physical Properties

This compound, with the chemical formula C₁₄H₁₄O₃, is a biphenyl compound characterized by a hydroxyl group at the 3-position of one phenyl ring and two methoxy (B1213986) groups at the 3' and 5' positions of the second phenyl ring. The structural arrangement of these functional groups dictates its chemical reactivity and physical characteristics.

Quantitative Data Summary

A summary of the known quantitative data for this compound is presented in the table below. It is important to note that some of the available data are predicted values from computational models and await experimental verification.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄O₃ | |

| Molecular Weight | 230.26 g/mol | |

| CAS Number | 868666-20-0 | [1] |

| Predicted Boiling Point | 395.0 ± 32.0 °C | [1] |

| Predicted Density | 1.144 ± 0.06 g/cm³ | [1] |

| Predicted pKa | 9.55 ± 0.10 | [1] |

Note: The nomenclature of this compound can be ambiguous in some databases, with "3',5'-Dimethoxybiphenyl-4-ol" sometimes used. Researchers should verify the structure and CAS number for accuracy.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. The following sections detail the available spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A ¹³C NMR spectrum for a closely related compound, identified as 3',5'-Dimethoxy-biphenyl-4-ol, has been referenced in the literature, suggesting the availability of carbon chemical shift data that would be very similar to the target compound.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the phenolic hydroxyl group. C-H stretching vibrations of the aromatic rings would appear around 3000-3100 cm⁻¹. The C-O stretching of the methoxy groups and the phenolic hydroxyl group would be observed in the 1000-1300 cm⁻¹ region. Aromatic C=C stretching vibrations would be visible in the 1400-1600 cm⁻¹ range.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 230, corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of methyl groups (CH₃) from the methoxy substituents and potentially the loss of a hydroxyl radical (OH).

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the specific synthesis of this compound are not prevalent in the available literature. However, based on the structure of the molecule, a plausible synthetic route would involve a Suzuki-Miyaura cross-coupling reaction.

Proposed Synthetic Workflow: Suzuki-Miyaura Coupling

This proposed workflow outlines a general procedure for the synthesis of this compound.

Caption: Proposed Suzuki-Miyaura coupling workflow for synthesizing this compound.

Methodology:

-

Reactant Preparation: In an inert atmosphere (e.g., under nitrogen or argon), combine 3,5-dimethoxyphenylboronic acid and 3-bromophenol in a suitable reaction vessel.

-

Catalyst and Base Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a base, typically an aqueous solution of potassium carbonate.

-

Solvent and Reflux: Add a solvent system, for instance, a mixture of toluene, ethanol, and water. Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete reaction, monitoring by a suitable technique like Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, perform an aqueous work-up. This typically involves partitioning the mixture between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified, most commonly by column chromatography on silica (B1680970) gel, to yield the pure this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies detailing the biological activities and associated signaling pathways of this compound. However, the broader class of biphenyl and polyphenol compounds is known to exhibit a wide range of biological effects, including antioxidant, anti-inflammatory, and anticancer activities. The presence of the phenolic hydroxyl group and methoxy substituents in this compound suggests that it may possess antioxidant properties due to its ability to scavenge free radicals.

Future research could explore the potential of this compound in various biological assays to elucidate its mechanism of action and identify any relevant signaling pathways it may modulate. A hypothetical logical workflow for such an investigation is presented below.

Caption: Logical workflow for the biological evaluation of this compound.

Conclusion

This compound is a compound of interest with predicted physicochemical properties that warrant further experimental investigation. While detailed experimental data and biological studies are currently limited, this guide provides a foundational understanding based on available information and established chemical principles. The proposed synthetic and biological evaluation workflows offer a roadmap for researchers to further explore the potential of this molecule. Future studies are essential to fully characterize its properties and uncover its potential applications in drug discovery and other scientific disciplines.

References

An In-depth Technical Guide to 3',5'-Dimethoxybiphenyl-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of 3',5'-Dimethoxybiphenyl-3-ol. While specific experimental data for this compound is limited in publicly accessible literature, this document compiles available information and outlines established methodologies for the synthesis and characterization of structurally related biphenyl (B1667301) derivatives. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the fields of medicinal chemistry, organic synthesis, and drug discovery.

Chemical Structure and Nomenclature

IUPAC Name: 3',5'-Dimethoxy-[1,1'-biphenyl]-3-ol

CAS Number: 868666-20-0

Chemical Formula: C₁₄H₁₄O₃

Molecular Weight: 230.26 g/mol

Structure:

(Note: An image of the chemical structure would be placed here.)

The structure consists of a biphenyl backbone. One phenyl ring is substituted with a hydroxyl group at the 3-position. The second phenyl ring is substituted with two methoxy (B1213986) groups at the 3' and 5' positions.

Physicochemical Properties

| Property | Predicted Value | Source |

| Boiling Point | 395.0 ± 32.0 °C | [1] |

| Density | 1.144 ± 0.06 g/cm³ | [1] |

| pKa | 9.55 ± 0.10 | [1] |

Synthesis Protocols

A specific experimental protocol for the synthesis of this compound has not been detailed in the available literature. However, the Suzuki-Miyaura cross-coupling reaction is a widely employed and versatile method for the synthesis of unsymmetrical biphenyls and represents a highly probable synthetic route.

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

The synthesis of this compound can be envisioned through the palladium-catalyzed cross-coupling of a protected 3-bromophenol (B21344) with 3,5-dimethoxyphenylboronic acid.

Workflow Diagram:

References

A Comprehensive Technical Guide to the Analytical Standard of 3',5'-Dimethoxybiphenyl-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the analytical standard for 3',5'-Dimethoxybiphenyl-3-ol (CAS No. 868666-20-0). It is designed to assist researchers, scientists, and professionals in drug development in sourcing, handling, and utilizing this compound. This guide covers commercial availability, potential synthetic pathways, and analytical methodologies for characterization and quality control.

Commercial Availability and Supplier Information

This compound is available as an analytical standard from a number of specialized chemical suppliers. When procuring this standard, it is crucial to obtain a Certificate of Analysis (CoA) to verify its identity and purity.

Table 1: Quantitative Supplier Data for this compound

| Supplier | Product Name | CAS Number | Purity | Notes |

| Ambeed | This compound | 868666-20-0 | Not specified | Listed under Aryls, Ethers, Natural Products. |

| BioCrick | This compound | 868666-20-0 | >98% | Catalog No.: BCN7529. |

| ChemFaces | This compound | 868666-20-0 | >=98% | Catalog No.: CFN89246; Provided as an oil. |

| Prochemmart | This compound | 868666-20-0 | Not specified | Standard reference chemical.[1] |

Experimental Protocols

Proposed Synthesis via Suzuki-Miyaura Coupling

The synthesis of this compound can be envisioned through the palladium-catalyzed cross-coupling of a protected 3-hydroxyphenyl halide (e.g., 1-bromo-3-(tert-butyldimethylsilyloxy)benzene) and 3,5-dimethoxyphenylboronic acid, followed by deprotection.

Reaction Scheme:

Step 1: Suzuki-Miyaura Coupling (3,5-dimethoxyphenyl)boronic acid + 1-bromo-3-[(tert-butyldimethylsilyl)oxy]benzene → 3-[(tert-butyldimethylsilyl)oxy]-3',5'-dimethoxy-1,1'-biphenyl

Step 2: Deprotection 3-[(tert-butyldimethylsilyl)oxy]-3',5'-dimethoxy-1,1'-biphenyl → 3',5'-dimethoxy-[1,1'-biphenyl]-3-ol

Materials and Reagents:

-

3,5-Dimethoxyphenylboronic acid

-

1-Bromo-3-[(tert-butyldimethylsilyl)oxy]benzene (or other suitable protected 3-halophenol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

-

Degassed water

-

Tetrabutylammonium fluoride (B91410) (TBAF) for deprotection

-

Standard glassware for organic synthesis under an inert atmosphere

Procedure:

-

Coupling Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 3,5-dimethoxyphenylboronic acid (1.2 equivalents), 1-bromo-3-[(tert-butyldimethylsilyl)oxy]benzene (1.0 equivalent), and the chosen base (2.0-3.0 equivalents).

-

Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%).

-

Solvent Addition: Add the anhydrous organic solvent and degassed water (typically in a 4:1 to 10:1 ratio).

-

Reaction: Seal the vessel and heat the reaction mixture with vigorous stirring to 80-110 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude silylated biphenyl (B1667301) product by column chromatography on silica (B1680970) gel.

-

Deprotection: Dissolve the purified intermediate in a suitable solvent like THF and treat with TBAF solution until the reaction is complete (monitored by TLC).

-

Final Purification: Quench the deprotection reaction, extract the product, and purify by column chromatography to yield this compound.

Analytical Characterization Protocols

The identity and purity of the this compound analytical standard should be confirmed using a combination of chromatographic and spectroscopic techniques.

A reversed-phase HPLC method can be developed for the quantitative analysis of this compound and its impurities.

-

Instrumentation: HPLC system with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS).

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both potentially containing a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of the analyte (typically around 254 nm for biphenyl systems) or MS detection for higher specificity.

-

Method Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.[3]

GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds. For polar analytes like phenols, derivatization may be necessary to improve volatility and chromatographic performance.

-

Derivatization (Optional): Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the hydroxyl group to a trimethylsilyl (B98337) ether.

-

GC Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID).

-

Oven Temperature Program: A temperature gradient starting from a lower temperature (e.g., 60-100 °C) and ramping up to a higher temperature (e.g., 280-300 °C) to elute the analytes.

-

Mass Spectrometry: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.

-

Identification: The compound is identified by its retention time and the fragmentation pattern in the mass spectrum, which can be compared to a reference spectrum or interpreted based on known fragmentation rules for this class of compounds.

Visualizations

Proposed Synthetic Pathway

The following diagram illustrates a plausible synthetic pathway for this compound via a Suzuki-Miyaura cross-coupling reaction.

Caption: A generalized Suzuki-Miyaura coupling pathway for the synthesis of the target compound.

Analytical Workflow for Standard Qualification

This diagram outlines the logical workflow for the qualification of a newly synthesized batch of this compound as an analytical reference standard.

Caption: A typical workflow for the qualification of a chemical reference standard.

References

Safety and Handling of 3',5'-Dimethoxybiphenyl-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for compounds structurally related to 3',5'-Dimethoxybiphenyl-3-ol. No specific safety data sheet (SDS) or comprehensive toxicological data for this compound has been found in the public domain. The information presented herein is intended for guidance and should be used in conjunction with professional judgment and a thorough risk assessment before handling this compound.

Introduction

This compound is a biphenyl (B1667301) derivative with potential applications in pharmaceutical research and drug development. As with any novel chemical entity, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount for the protection of laboratory personnel. This guide consolidates safety data from structurally similar compounds to provide a comprehensive overview of best practices for the safe handling, storage, and disposal of this compound.

Hazard Identification and Classification

While specific hazard classifications for this compound are not available, data from related dimethoxybiphenyl and hydroxyphenol compounds suggest the following potential hazards.

Potential GHS Hazard Statements (Extrapolated):

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H350: May cause cancer (based on data for 3,3'-Dimethoxybiphenyl-4,4'-ylenediammonium dichloride).[1]

Signal Word: Warning or Danger (based on the severity of potential hazards).

Precautionary Statements (Recommended):

A comprehensive set of precautionary statements should be followed, including but not limited to:

-

P201: Obtain special instructions before use.[1]

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1]

-

P264: Wash skin thoroughly after handling.[1]

-

P270: Do not eat, drink or smoke when using this product.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[1]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P405: Store locked up.[1]

-

P501: Dispose of contents/container to an approved waste disposal plant.[1]

Physical and Chemical Properties

No experimental data for the physical and chemical properties of this compound were found. The following table provides data for a closely related compound, 3,5-Dimethoxyphenol, to offer an estimation.

| Property | Value (for 3,5-Dimethoxyphenol) |

| Physical State | Powder Solid[2] |

| Appearance | Light yellow[2] |

| Odor | Odorless[2] |

| Melting Point/Range | 40 - 45 °C / 104 - 113 °F[2] |

| Boiling Point/Range | 172 - 175 °C / 341.6 - 347 °F @ 17 mmHg[2] |

| Flash Point | 78 °C / 172.4 °F[2] |

Handling and Storage

Handling:

-

Handle in accordance with good industrial hygiene and safety practices.[2]

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[3]

-

Avoid contact with skin, eyes, and clothing.[4]

-

Avoid ingestion and inhalation.[4]

-

Avoid the formation of dust.[4]

-

Keep away from open flames, hot surfaces, and sources of ignition.[2]

-

Wash hands thoroughly before breaks and at the end of the workday.

-

Remove and wash contaminated clothing before reuse.[2]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][4]

-

Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, acid anhydrides, and acid chlorides.[2][3]

Exposure Controls and Personal Protection

Engineering Controls:

-

Ensure adequate ventilation, especially in confined areas.[2]

-

Use a chemical fume hood for all operations.[3]

-

Ensure that eyewash stations and safety showers are close to the workstation location.[2]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][4]

-

Skin and Body Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2][4] Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product.

-

Respiratory Protection: If engineering controls do not maintain airborne concentrations below recommended exposure limits, an approved respirator should be worn.

First-Aid Measures

General Advice: Show the safety data sheet of a related compound to the doctor in attendance. Immediate medical attention may be required.

-

If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. Call a physician or poison control center immediately.[3]

-

In Case of Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Call a physician immediately.[3]

-

In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required. Keep eye wide open while rinsing.[3]

-

If Swallowed: Immediate medical attention is required. Do NOT induce vomiting. Drink plenty of water. Never give anything by mouth to an unconscious person.[3]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: Thermal decomposition can lead to the release of irritating gases and vapors, such as carbon monoxide (CO) and carbon dioxide (CO2).[3]

-

Protective Equipment and Precautions for Firefighters: As in any fire, wear self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent) and full protective gear.[4]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[2]

-

Environmental Precautions: Should not be released into the environment.[2]

-

Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[4]

Toxicological Information

No toxicological data is available for this compound. The toxicological properties have not been fully investigated for many of its structural analogs.[5][6] Based on the extrapolated hazard statements, the compound may be harmful if swallowed and cause skin, eye, and respiratory irritation. Some related biphenyl compounds have been classified as potential carcinogens.[1]

Experimental Protocols

No specific experimental protocols for the synthesis or biological evaluation of this compound were found. However, the following is a general procedure for the synthesis of a related compound, 3,3'-Dimethoxybiphenyl, which may serve as a starting point for developing a synthetic route.[7]

Synthesis of 3,3'-Dimethoxybiphenyl (Example Protocol):

This procedure involves the deamination of o-dianisidine.

-

In a 1.5-L beaker, 400 ml of water and 31 ml of concentrated hydrochloric acid are heated to boiling.

-

40 g (0.16 mole) of o-dianisidine is added to the hot solution and stirred for approximately 3 minutes.

-

The beaker is placed in an ice-salt mixture and stirred mechanically until the temperature drops to about 15°C.

-

An additional 35 ml of concentrated hydrochloric acid is added.

-

When the temperature reaches 10–13°C, a solution of 23.3 g (0.33 mole) of 97% sodium nitrite (B80452) in 50 ml of water is added from a dropping funnel over 10–15 minutes.

-

The mixture is stirred for 15–20 minutes at 5–10°C and then filtered rapidly with suction.

-

The cold, clear red filtrate is poured rapidly into a 2-L flask containing 325 ml of ice-cold 30% hypophosphorous acid solution.

-

The flask is stoppered loosely and placed in a refrigerator for 8–10 hours, followed by standing at room temperature for another 8–10 hours.

-

The product is isolated by separation and extraction with ether, followed by washing with sodium hydroxide (B78521) solution and subsequent purification.

Note: This is a hazardous procedure and should only be performed by trained chemists with appropriate safety measures in place.

Potential Biological Activity and Signaling Pathways

While no biological activity has been reported for this compound, related methoxyphenol compounds have been investigated for various biological activities, including antimicrobial and antioxidant properties.[8] Furthermore, some biphenyl derivatives have been synthesized and evaluated for their potential as anticancer agents.[9]

The following diagram illustrates a generalized workflow for screening the biological activity of a novel compound like this compound.

Caption: A generalized workflow for the biological evaluation of a novel chemical entity.

Conclusion

Due to the absence of specific safety and handling data for this compound, a cautious approach is warranted. Researchers and drug development professionals must treat this compound as potentially hazardous, drawing upon the safety profiles of structurally related molecules. The implementation of robust safety protocols, including the use of appropriate personal protective equipment and engineering controls, is essential to minimize risk. Further investigation into the toxicological and biological properties of this compound is necessary to establish a comprehensive safety profile.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis and Potential of 3',5'-Dimethoxybiphenyl-3-ol: A Technical Guide for Researchers

For Immediate Release

This technical guide offers a comprehensive overview of 3',5'-Dimethoxybiphenyl-3-ol, a biphenyl (B1667301) compound with potential applications in drug discovery and development. While direct literature on this specific molecule is limited, this paper provides a detailed exploration of its chemical characteristics, a proposed synthetic pathway, and potential biological significance based on the analysis of structurally related compounds. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

Quantitative data for this compound is not extensively available in public literature. The following table summarizes predicted and known properties of the target compound and its close structural isomers, providing a comparative reference.

| Property | This compound (Predicted) | 3',5'-Dimethoxybiphenyl-4-ol | 3,5-Dimethoxybiphenyl |

| Molecular Formula | C₁₄H₁₄O₃[1] | C₁₄H₁₄O₃[2] | C₁₄H₁₄O₂ |

| Molecular Weight | 230.26 g/mol [1] | 230.26 g/mol [2] | 214.26 g/mol [3] |

| Boiling Point | 395.0±32.0 °C[1] | Not Available | Not Available |

| Density | 1.144±0.06 g/cm³[1] | Not Available | Not Available |

| pKa | 9.55±0.10[1] | Not Available | Not Available |

Proposed Synthesis: A Suzuki Coupling Approach

Given the absence of a documented synthesis for this compound, a plausible and efficient synthetic route is proposed via a Suzuki coupling reaction. This well-established cross-coupling method offers high yields and functional group tolerance, making it a suitable choice for constructing the biphenyl scaffold.

The proposed two-step synthesis involves the initial preparation of 3-bromo-5-methoxyphenol (B1287468), followed by the Suzuki coupling with 3,5-dimethoxyphenylboronic acid.

Experimental Protocol:

Step 1: Synthesis of 3-bromo-5-methoxyphenol

-

Reaction Setup: To a solution of 3,5-dimethoxyphenol (B141022) (1 equivalent) in dichloromethane (B109758) (DCM) at 0 °C, slowly add a solution of boron tribromide (BBr₃) (1.1 equivalents) in DCM.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of water. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield 3-bromo-5-methoxyphenol.

Step 2: Suzuki Coupling to form this compound

-

Reaction Setup: In a reaction vessel, combine 3-bromo-5-methoxyphenol (1 equivalent), 3,5-dimethoxyphenylboronic acid (1.2 equivalents), palladium(II) acetate (B1210297) (0.05 equivalents), and a suitable phosphine (B1218219) ligand (e.g., SPhos, 0.1 equivalents) in a mixture of toluene (B28343) and water (4:1).

-

Base Addition: Add potassium carbonate (K₂CO₃) (3 equivalents) to the mixture.

-

Reaction Conditions: Degas the mixture with argon or nitrogen for 15-20 minutes. Heat the reaction to 80-100 °C and stir for 12-24 hours.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography on silica gel to obtain this compound.

Caption: Proposed two-step synthesis of this compound.

Potential Biological Activities and Signaling Pathways

While the biological profile of this compound has not been explicitly studied, its structural motifs—a hydroxylated biphenyl core with methoxy (B1213986) substitutions—are present in numerous biologically active natural products and synthetic compounds. These classes of compounds are known to exhibit a range of activities, including antioxidant, anti-inflammatory, and anticancer effects.

Potential Signaling Pathway Involvement:

Based on the activities of structurally similar molecules, this compound could potentially modulate key cellular signaling pathways implicated in disease. For instance, many phenolic compounds are known to influence the NF-κB and MAPK signaling cascades, which are central regulators of inflammation and cell proliferation.

Caption: Hypothesized modulation of inflammatory signaling pathways.

Future Directions and Research Opportunities

The lack of extensive data on this compound presents a clear opportunity for further research. Key areas for investigation include:

-

Definitive Synthesis and Characterization: Execution and optimization of the proposed synthetic route, followed by full spectroscopic characterization (NMR, IR, Mass Spectrometry) to confirm the structure.

-

In Vitro Biological Screening: Evaluation of the compound's cytotoxic, antioxidant, and anti-inflammatory properties in relevant cell-based assays.

-

Target Identification and Mechanism of Action Studies: If biological activity is confirmed, subsequent studies to identify the molecular targets and elucidate the mechanism of action will be crucial.

This technical guide provides a foundational framework for initiating research on this compound. The proposed synthesis and hypothesized biological activities offer a starting point for its exploration as a potential therapeutic agent. The broader chemical family of substituted biphenyls has a rich history in medicinal chemistry, suggesting that this particular analogue is a worthy candidate for further investigation.

References

The Unseen Architects: A Technical Guide to the Natural Occurrence of Dimethoxybiphenyl Compounds

For the attention of researchers, scientists, and drug development professionals, this technical guide provides an in-depth exploration of the natural occurrence of dimethoxybiphenyl compounds. Delving into their biosynthesis, isolation from diverse natural sources, and the signaling pathways that govern their production, this document aims to be a comprehensive resource for advancing research and development in this area.

Dimethoxybiphenyls, a class of aromatic organic compounds, are emerging from the shadows of phytochemical obscurity. While not as widespread as other phenolic counterparts, these molecules are increasingly being identified in a variety of natural sources, from medicinal plants to endophytic microorganisms and marine life. Their structural diversity and potential biological activities are beginning to attract the attention of the scientific community, suggesting a promising frontier for drug discovery and development.

Natural Sources and Quantitative Data

Dimethoxybiphenyl compounds have been isolated from a range of terrestrial and marine organisms. The following tables summarize the currently available quantitative data on their natural occurrence. It is important to note that for many of these compounds, specific yield or concentration data remains to be extensively documented in the literature.

| Compound | Natural Source | Plant/Organism Part | Quantitative Data | Reference |

| 3,5-Dimethoxybiphenyl | Lindera fruticosa | Roots | Data not available | [1] |

| 3,5-Dimethoxybiphenyl | Berberis koreana | Trunk | Data not available | [2] |

| 2'-Hydroxy-3,4,5-trimethoxybiphenyl | Berberis koreana | Trunk | Data not available | [2] |

| 3,4,5-Trimethoxybiphenyl | Pyrus communis (Pear) | Stems (transition zone) | Part of total phytoalexins (~110 µg/g dry weight in 'Harrow Sweet' cultivar) | [3] |

| 3'-Hydroxy-5-methoxy-3,4-methylenedioxybiphenyl | Streptomyces sp. BO-07 (endophyte from Boesenbergia rotunda) | Culture broth | Data not available | |

| 3'-Hydroxy-5,5'-dimethoxy-3,4-methylenedioxybiphenyl | Streptomyces sp. BO-07 (endophyte from Boesenbergia rotunda) | Culture broth | Data not available | |

| Dimethoxy-bromobiphenyls (various isomers) | Haliclona sp. (Marine Sponge) | Whole organism | Data not available |

Biosynthesis of Dimethoxybiphenyls

The biosynthesis of biphenyl (B1667301) compounds in plants is a fascinating example of specialized metabolic pathways. The core biphenyl structure is established by the enzyme biphenyl synthase (BIS) , a type III polyketide synthase. This enzyme catalyzes the condensation of benzoyl-CoA with three molecules of malonyl-CoA to produce 3,5-dihydroxybiphenyl. This foundational molecule then undergoes a series of modifications, primarily hydroxylation and O-methylation, to yield the diverse array of naturally occurring biphenyls, including the dimethoxy derivatives.

The methylation steps are carried out by O-methyltransferases (OMTs) , which transfer a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl groups of the biphenyl core. The specific positions of methylation are determined by the regioselectivity of the particular OMTs present in the organism.

Elicitor-Induced Signaling Pathway

The production of biphenyl phytoalexins, including dimethoxybiphenyls, is often induced in plants in response to pathogen attack or other environmental stressors. Elicitors, molecules that trigger a defense response, can activate a complex signaling cascade leading to the upregulation of biosynthetic genes. In Sorbus aucuparia (rowan), the signaling pathway leading to biphenyl phytoalexin production has been partially elucidated. This pathway involves the activation of the jasmonic acid (JA) signaling cascade and the mitogen-activated protein kinase (MAPK) cascade , which ultimately leads to the transcriptional activation of genes encoding key biosynthetic enzymes like biphenyl synthase (BIS).

Experimental Protocols

Detailed experimental protocols are crucial for the successful isolation and characterization of natural products. Below are generalized workflows and specific, where available, methodologies for the extraction and purification of dimethoxybiphenyl compounds.

General Workflow for Natural Product Isolation

The isolation of dimethoxybiphenyls from natural sources typically follows a multi-step process involving extraction, fractionation, and purification.

References

- 1. Phenolic compounds from the roots of Lindera fruticosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biphenyls from Berberis koreana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Expression of Biphenyl Synthase Genes and Formation of Phytoalexin Compounds in Three Fire Blight-Infected Pyrus communis Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3',5'-Dimethoxybiphenyl-3-ol from Resorcinol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the multi-step synthesis of 3',5'-Dimethoxybiphenyl-3-ol, a key intermediate in medicinal chemistry and materials science, starting from the readily available precursor, resorcinol (B1680541). The protocols detailed herein are based on established chemical transformations, including selective monomethylation, electrophilic bromination, and a Suzuki-Miyaura cross-coupling reaction.

Overall Synthetic Scheme

The synthesis of this compound from resorcinol is achieved in a three-step sequence as illustrated below. This pathway involves the initial selective monomethylation of resorcinol to yield 3-methoxyphenol (B1666288), followed by a regioselective bromination to produce 3-bromo-5-methoxyphenol (B1287468). The final step is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with 3,5-dimethoxyphenylboronic acid to afford the target biphenyl (B1667301) compound.

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis, providing a clear overview of the expected yields and purity of the products.

| Step | Reaction | Starting Material | Product | Reagents | Yield (%) | Purity (%) |

| 1 | Selective Monomethylation | Resorcinol | 3-Methoxyphenol | Dimethyl sulfate, NaOH, TBAB | 66 | >96 (GC) |

| 2 | Bromination | 3-Methoxyphenol | 3-Bromo-5-methoxyphenol | N-Bromosuccinimide | ~70-80 | >95 (NMR) |

| 3 | Suzuki-Miyaura Coupling | 3-Bromo-5-methoxyphenol | This compound | 3,5-Dimethoxyphenylboronic acid, Pd(dppf)Cl₂, K₂CO₃ | ~80-90 | >97 (HPLC) |

Experimental Protocols

Step 1: Synthesis of 3-Methoxyphenol from Resorcinol

This protocol describes the selective monomethylation of resorcinol using dimethyl sulfate as the methylating agent and tetrabutylammonium (B224687) bromide (TBAB) as a phase transfer catalyst.[1]

Materials:

-

Resorcinol (11.0 g, 0.1 mol)

-

Tetrabutylammonium bromide (TBAB) (0.5 g)

-

Toluene (50 mL)

-

2 M Sodium hydroxide (B78521) solution (50 mL)

-

Dimethyl sulfate (15.1 g, 0.12 mol)

-

Ice-cold acetic acid

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (250 mL three-necked flask, reflux condenser, dropping funnel, etc.)

Procedure:

-

To a 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add resorcinol (11.0 g), TBAB (0.5 g), toluene (50 mL), and 2 M sodium hydroxide solution (50 mL).

-

Heat the mixture to 80°C with vigorous stirring.

-

Add dimethyl sulfate (15.1 g) dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 80°C.

-

After the addition is complete, continue to stir the reaction mixture at 80°C for 8 hours.

-

Cool the reaction mixture to room temperature and adjust the pH to weakly acidic with ice-cold acetic acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with toluene (25 mL).

-

Combine the organic layers and wash with water and then with saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation, collecting the fraction at 115-118°C (0.67 kPa) to obtain 3-methoxyphenol as a colorless oil.

Step 2: Synthesis of 3-Bromo-5-methoxyphenol from 3-Methoxyphenol

This protocol details the regioselective bromination of 3-methoxyphenol using N-bromosuccinimide (NBS) as the brominating agent.

Materials:

-

3-Methoxyphenol (1.0 eq.)

-

N-Bromosuccinimide (NBS) (1.05 eq.)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (B1220275) solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

Procedure:

-

Dissolve 3-methoxyphenol in dichloromethane in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath with stirring.

-

Slowly add N-bromosuccinimide (1.05 equivalents) in portions to the cooled solution.

-

Stir the reaction mixture at 0°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 3-bromo-5-methoxyphenol.

Step 3: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-bromo-5-methoxyphenol with 3,5-dimethoxyphenylboronic acid.[2]

Materials:

-

3-Bromo-5-methoxyphenol (1.0 eq.)

-

3,5-Dimethoxyphenylboronic acid (1.2 eq.)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq.)

-

Potassium carbonate (K₂CO₃) (2.0 eq.)

-

1,4-Dioxane (B91453) (degassed)

-

Water (degassed)

-

Standard Schlenk line glassware

Procedure:

-

To a flame-dried Schlenk flask, add 3-bromo-5-methoxyphenol (1.0 eq.), 3,5-dimethoxyphenylboronic acid (1.2 eq.), Pd(dppf)Cl₂ (0.05 eq.), and potassium carbonate (2.0 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add degassed 1,4-dioxane and water in a 4:1 ratio.

-

Heat the reaction mixture to 85-100°C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Catalytic Cycle and Experimental Workflow Diagrams

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Synthesis of 3',5'-Dimethoxybiphenyl-3-ol via Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 3',5'-Dimethoxybiphenyl-3-ol, a biphenyl (B1667301) scaffold of interest in medicinal chemistry and materials science. The synthetic strategy employs a three-step sequence involving the preparation of a key intermediate, 3-iodophenol (B1680319), followed by protection of the hydroxyl group, a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, and subsequent deprotection to yield the final product.

The Suzuki-Miyaura coupling is a versatile and widely used carbon-carbon bond-forming reaction that proceeds under relatively mild conditions and tolerates a broad range of functional groups. This makes it an invaluable tool in the synthesis of complex organic molecules.

Overall Synthetic Scheme

The synthesis of this compound is accomplished through the following three stages:

-

Synthesis of 3-Iodophenol: Diazotization of 3-aminophenol (B1664112) followed by a Sandmeyer-type reaction with potassium iodide.

-

Protection and Suzuki-Miyaura Coupling: Protection of the phenolic hydroxyl group of 3-iodophenol as a methoxymethyl (MOM) ether, followed by the Suzuki-Miyaura coupling with 3,5-dimethoxyphenylboronic acid.

-

Deprotection: Removal of the MOM protecting group under acidic conditions to afford the target compound.

Experimental Protocols

Stage 1: Synthesis of 3-Iodophenol from 3-Aminophenol

This protocol outlines the synthesis of 3-iodophenol from 3-aminophenol via a diazotization reaction.[1][2]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Aminophenol | 109.13 | 54.5 g | 0.50 |

| Concentrated Sulfuric Acid | 98.08 | 33 mL | ~0.60 |

| Sodium Nitrite (B80452) (NaNO₂) | 69.00 | 36.0 g | 0.52 |

| Potassium Iodide (KI) | 166.00 | 100 g | 0.60 |

| Deionized Water | 18.02 | As needed | - |

| Sodium Thiosulfate (B1220275) (Na₂S₂O₃) | 158.11 | As needed | - |

| Diethyl Ether | 74.12 | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Protocol:

-

Diazotization:

-

In a 1 L beaker, dissolve 54.5 g of 3-aminophenol in a mixture of 250 g of crushed ice and 250 mL of deionized water.

-

Slowly add 33 mL of concentrated sulfuric acid with constant stirring. Cool the mixture to 0-5 °C in an ice-salt bath.

-

Prepare a solution of 36.0 g of sodium nitrite in 75 mL of deionized water and cool it to 0 °C.

-

Add the cold sodium nitrite solution dropwise to the 3-aminophenol solution over 1 hour, maintaining the temperature below 5 °C with vigorous stirring.

-

After the addition is complete, continue stirring for an additional 30 minutes at 0-5 °C.

-

-

Iodination:

-

In a separate 2 L beaker, dissolve 100 g of potassium iodide in 100 mL of deionized water and cool to 0 °C.

-

Slowly and carefully pour the cold diazonium salt solution into the potassium iodide solution with stirring.

-

Allow the mixture to warm to room temperature and then heat it on a water bath at 60-70 °C until the evolution of nitrogen gas ceases. A dark oil should separate.

-

Cool the reaction mixture to room temperature.

-

-

Work-up and Purification:

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL).

-

Combine the organic extracts and wash with a 10% aqueous solution of sodium thiosulfate until the color of iodine is discharged, followed by a wash with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-iodophenol as a dark oil.

-

Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

-

Expected Yield: Approximately 60-70%.

Stage 2: Protection of 3-Iodophenol and Suzuki-Miyaura Coupling

Part A: Methoxymethyl (MOM) Protection of 3-Iodophenol

This protocol describes the protection of the hydroxyl group of 3-iodophenol using chloromethyl methyl ether (MOM-Cl).

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Iodophenol | 220.01 | 22.0 g | 0.10 |

| Chloromethyl methyl ether (MOM-Cl) | 80.51 | 9.7 mL | 0.12 |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 20.9 mL | 0.12 |

| Dichloromethane (B109758) (DCM), anhydrous | 84.93 | 200 mL | - |

Protocol:

-

Reaction Setup:

-

Dissolve 22.0 g of 3-iodophenol in 200 mL of anhydrous dichloromethane in a flame-dried round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add 20.9 mL of N,N-diisopropylethylamine (DIPEA) to the solution with stirring.

-

-

Protection:

-

Slowly add 9.7 mL of chloromethyl methyl ether (MOM-Cl) to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of 100 mL of saturated aqueous ammonium (B1175870) chloride solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford 1-iodo-3-(methoxymethoxy)benzene (B3352376).

-

Expected Yield: Approximately 85-95%.

Part B: Suzuki-Miyaura Coupling

This protocol details the cross-coupling of 1-iodo-3-(methoxymethoxy)benzene with 3,5-dimethoxyphenylboronic acid.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Iodo-3-(methoxymethoxy)benzene | 264.06 | 13.2 g | 0.05 |

| 3,5-Dimethoxyphenylboronic acid | 181.98 | 10.0 g | 0.055 |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 1.16 g | 0.001 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 13.8 g | 0.10 |

| 1,4-Dioxane (B91453) | 88.11 | 150 mL | - |

| Deionized Water | 18.02 | 50 mL | - |

Protocol:

-

Reaction Setup:

-

To a round-bottom flask, add 13.2 g of 1-iodo-3-(methoxymethoxy)benzene, 10.0 g of 3,5-dimethoxyphenylboronic acid, 1.16 g of tetrakis(triphenylphosphine)palladium(0), and 13.8 g of potassium carbonate.

-

Add 150 mL of 1,4-dioxane and 50 mL of deionized water.

-

Degas the mixture by bubbling nitrogen through it for 20 minutes.

-

-

Coupling Reaction:

-

Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

Cool the reaction to room temperature and dilute with 200 mL of ethyl acetate.

-

Wash the organic layer with water (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3',5'-dimethoxy-3-(methoxymethoxy)biphenyl.

-

Expected Yield: Approximately 70-85%.

Stage 3: Deprotection to Yield this compound

This protocol describes the acidic hydrolysis of the MOM ether to afford the final product.[3]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3',5'-Dimethoxy-3-(methoxymethoxy)biphenyl | 274.31 | 10.0 g | 0.036 |

| Methanol (B129727) | 32.04 | 100 mL | - |

| Concentrated Hydrochloric Acid (HCl) | 36.46 | 5 mL | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Ethyl Acetate | 88.11 | As needed | - |

Protocol:

-

Deprotection Reaction:

-

Dissolve 10.0 g of 3',5'-dimethoxy-3-(methoxymethoxy)biphenyl in 100 mL of methanol in a round-bottom flask.

-

Add 5 mL of concentrated hydrochloric acid and stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.

-

-

Work-up and Purification:

-

Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to obtain this compound.

-

Expected Yield: Approximately 90-98%.

Visualizations

Synthetic Workflow

Caption: Overall synthetic workflow for this compound.

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Note: Detailed Experimental Protocol for the Synthesis of 3',5'-Dimethoxybiphenyl-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step experimental protocol for the synthesis of 3',5'-Dimethoxybiphenyl-3-ol. The synthesis is based on a Suzuki-Miyaura cross-coupling reaction between 1-bromo-3,5-dimethoxybenzene (B32327) and (3-hydroxyphenyl)boronic acid. This protocol includes details on materials, reaction setup, execution, workup, purification, and characterization of the final product. All quantitative data is summarized in a structured table, and a visual workflow of the experimental process is provided.

Introduction

This compound is a biphenyl (B1667301) derivative with potential applications in medicinal chemistry and materials science. The biphenyl scaffold is a common motif in pharmacologically active compounds. The specific substitution pattern of this compound, with methoxy (B1213986) and hydroxyl groups, offers sites for further functionalization, making it a valuable building block in organic synthesis. The Suzuki-Miyaura coupling is a highly efficient and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2] This protocol details a reliable method for the preparation of this compound using this palladium-catalyzed cross-coupling reaction.

Reaction Scheme

Quantitative Data Summary

| Parameter | Value | Notes |

| Reactants | ||

| 1-bromo-3,5-dimethoxybenzene | 1.0 eq | Limiting reagent |

| (3-hydroxyphenyl)boronic acid | 1.2 - 1.5 eq | Excess to ensure complete consumption of the aryl bromide |

| Catalyst & Ligand | ||

| Pd(OAc)₂ (Palladium(II) acetate) | 0.02 - 0.05 eq | Pre-catalyst |

| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 0.04 - 0.10 eq | Ligand to stabilize and activate the palladium catalyst |

| Base | ||

| K₃PO₄ (Potassium phosphate) | 2.0 - 3.0 eq | Aqueous solution |

| Solvent | ||

| Toluene (B28343)/Water | 4:1 to 10:1 v/v | Biphasic solvent system |

| Reaction Conditions | ||

| Temperature | 80 - 110 °C | |

| Reaction Time | 4 - 12 hours | Monitored by TLC or GC-MS |

| Expected Yield | 75 - 90% | Based on similar Suzuki-Miyaura coupling reactions |

| Product Information | ||

| Molecular Formula | C₁₄H₁₄O₃ | |

| Molecular Weight | 230.26 g/mol | |

| CAS Number | 868666-20-0 | [3][4] |

Experimental Protocol

Materials and Reagents

-

1-bromo-3,5-dimethoxybenzene (≥98%)

-

(3-hydroxyphenyl)boronic acid (≥97%)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (B84403) (K₃PO₄)

-

Toluene (anhydrous)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel (for column chromatography)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Glassware for column chromatography

Procedure

-

Reaction Setup:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-3,5-dimethoxybenzene (1.0 mmol, 217.1 mg).

-

Add (3-hydroxyphenyl)boronic acid (1.2 mmol, 165.5 mg).

-

Add Palladium(II) acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg).

-

The flask is then sealed with a septum and purged with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

-

Solvent and Base Addition:

-

Under the inert atmosphere, add anhydrous toluene (8 mL) via syringe.

-

In a separate vial, prepare a solution of potassium phosphate (2.0 mmol, 424.6 mg) in deionized water (2 mL). Degas this solution by bubbling with the inert gas for 10-15 minutes.

-

Add the degassed aqueous potassium phosphate solution to the reaction flask via syringe.

-

-

Reaction Execution:

-

The reaction mixture is vigorously stirred and heated to 100 °C using a preheated oil bath.

-

The reaction progress is monitored by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) or GC-MS. The reaction is typically complete within 4-12 hours.

-

-

Work-up:

-

Once the reaction is complete, the flask is removed from the heat and allowed to cool to room temperature.

-

The reaction mixture is transferred to a separatory funnel.

-

The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 15 mL).

-

The combined organic layers are washed with water (20 mL) and then with brine (20 mL).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product is purified by flash column chromatography on silica gel.

-

A gradient eluent system of hexanes and ethyl acetate (e.g., starting from 9:1 and gradually increasing the polarity to 7:3) is typically effective for separating the product.

-

Fractions containing the desired product are identified by TLC, combined, and the solvent is evaporated to yield this compound as a solid.

-

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods and melting point analysis.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both phenyl rings and the methoxy and hydroxyl groups.

-

¹³C NMR: The carbon NMR spectrum should show the expected number of signals corresponding to the carbon atoms in the molecule.

-

Mass Spectrometry: To confirm the molecular weight of the product (Expected [M+H]⁺ = 231.0965).

-

Melting Point: The melting point of the purified solid should be determined and compared to literature values if available.

-

FT-IR: To identify the characteristic functional groups, particularly the hydroxyl (-OH) and ether (C-O-C) stretches.

Experimental Workflow Diagram

Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.

Safety Precautions

-

Palladium catalysts and phosphine (B1218219) ligands should be handled in a fume hood.

-

Organic solvents are flammable and should be used in a well-ventilated area away from ignition sources.

-

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.

References

Application Note: Purification of 3',5'-Dimethoxybiphenyl-3-ol by Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3',5'-Dimethoxybiphenyl-3-ol is an organic compound of interest in various fields, including medicinal chemistry and materials science, due to its biphenyl (B1667301) structure featuring both hydroxyl and methoxy (B1213986) functional groups. Following synthesis, the crude product often contains unreacted starting materials, byproducts, and other impurities that must be removed to ensure high purity for subsequent applications and analyses. Silica (B1680970) gel column chromatography is a fundamental, reliable, and widely adopted method for the purification of moderately polar organic compounds like this compound.[1] This document provides a detailed protocol for its purification, from initial method development using Thin Layer Chromatography (TLC) to the final isolation of the pure compound.

Physicochemical Properties and Data

A summary of the key physicochemical properties for this compound is presented below. This data is crucial for understanding the compound's behavior during the chromatographic process.

| Property | Value |

| Molecular Formula | C₁₄H₁₄O₃ |

| Molecular Weight | 230.26 g/mol |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Appearance (Predicted) | Off-white to pale yellow solid |

| CAS Number | 868666-20-0[2] |

Experimental Protocol

This section details the comprehensive methodology for the purification of this compound.

Materials and Reagents

| Material / Reagent | Specification |

| Crude this compound | From synthesis reaction |

| Stationary Phase | Silica Gel |

| Particle Size: 40-63 µm (230-400 mesh)[1][3] | |

| Mobile Phase Solvents | |

| Hexane (or Petroleum Ether) | HPLC Grade |

| Ethyl Acetate (B1210297) | HPLC Grade |

| Dichloromethane (B109758) (DCM) | HPLC Grade (for sample loading) |

| Analytical Supplies | |

| TLC Plates | Silica gel coated, F₂₅₄ |

| Glassware & Equipment | |

| Glass Chromatography Column | |

| Fraction Collection Tubes / Flasks | |

| TLC Developing Chamber | |

| UV Lamp (254 nm) | |

| Rotary Evaporator | |

| Standard laboratory glassware (beakers, flasks) |

Step-by-Step Purification Procedure

Step 1: Method Development with Thin Layer Chromatography (TLC)

The first step is to determine the optimal mobile phase (eluent) composition that provides good separation of the target compound from impurities.

-

Prepare Eluent Mixtures: Prepare small volumes of various hexane:ethyl acetate mixtures (e.g., 9:1, 8:2, 7:3, 1:1 v/v).[1]

-

Spot the Plate: Dissolve a small amount of the crude product in a few drops of dichloromethane or ethyl acetate. Using a capillary tube, spot the solution onto a TLC plate.[4]

-

Develop the Plate: Place the spotted TLC plate in a developing chamber containing one of the prepared eluent mixtures.[4]

-

Visualize: After the solvent front has reached near the top of the plate, remove it and visualize the separated spots under a UV lamp.[1]

-

Select Optimal System: The ideal eluent system will give the this compound spot a Retention Factor (Rf) of approximately 0.2-0.4, with clear separation from baseline and other impurity spots.[1][5]

| Table 3: Recommended TLC Solvent Systems for Method Development |

| Initial Screening: Hexane:Ethyl Acetate (8:2) |

| If Rf is too high (>0.4): Decrease polarity (e.g., 9:1) |

| If Rf is too low (<0.2): Increase polarity (e.g., 7:3) |

Step 2: Column Preparation (Wet Packing Method)

-

Select Column Size: Choose a column size appropriate for the amount of crude material. A general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight.[1]

-

Pack the Column:

-

Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[4]

-

In a beaker, prepare a slurry of silica gel in the least polar mobile phase determined from TLC (e.g., Hexane:Ethyl Acetate 9:1).[1]

-

Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any trapped air bubbles.[4]

-

Once the silica has settled, add a thin protective layer of sand on top.

-

Drain the excess solvent until the solvent level is just at the top of the sand layer. Crucially, do not let the column run dry at any stage. [4]

-

Step 3: Sample Loading (Dry Loading Method)

Dry loading is recommended as it often results in better separation and sharper bands.[1][6]

-

Dissolve the crude this compound in a minimal amount of a suitable solvent like dichloromethane.[1]

-

Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.

-

Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.[6]

-

Carefully add this powder onto the top layer of sand in the packed column, ensuring an even layer.[6]

Step 4: Elution and Fraction Collection

-

Begin Elution: Carefully add the initial, least polar mobile phase to the top of the column. Use gentle air pressure to start the flow.[7]

-

Collect Fractions: Begin collecting the eluent in separate, numbered test tubes or flasks.

-

Gradient Elution (Optional but Recommended): For optimal separation, a gradient elution is often effective.[6] Start with the low-polarity solvent system. After eluting several column volumes, gradually increase the polarity by slowly increasing the proportion of ethyl acetate in the mobile phase.[1] A typical gradient might range from 10% to 30% ethyl acetate in hexane.

-

Monitor Progress: Periodically, spot small aliquots from the newly collected fractions onto a TLC plate to monitor the separation and track the elution of the desired compound.[1]

Step 5: Product Isolation

-

Identify Pure Fractions: Using TLC, identify all the fractions that contain the pure this compound, free from impurities.

-

Combine and Evaporate: Combine the pure fractions into a round-bottom flask.

-

Remove Solvent: Remove the mobile phase using a rotary evaporator to yield the purified this compound.[1]

-

Final Analysis: Assess the purity of the final product using analytical techniques such as HPLC, NMR, or MS.

Summary of Chromatographic Parameters

| Parameter | Recommended Condition |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Typical Mobile Phase | Hexane and Ethyl Acetate mixture |

| Method Development | TLC to achieve Rf ≈ 0.2-0.4 |

| Column Packing | Wet slurry method |